The compound can be sourced from various chemical suppliers, such as Benchchem and American Elements, which provide detailed specifications and safety information. It is categorized under organic compounds, specifically as a secondary amine due to the structure of the piperidine ring which is substituted at the nitrogen atom with an ethyl group.
The synthesis of 1-(1-Ethylpiperidin-4-yl)ethan-1-ol can be achieved through several methods, typically involving the reaction of piperidine derivatives with alkylating agents. A common synthetic route includes:
The molecular structure of 1-(1-Ethylpiperidin-4-yl)ethan-1-ol features a piperidine ring substituted with an ethyl group and an alcohol functional group. Key structural details include:
Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 157.25 g/mol |
Functional Groups | Hydroxyl (-OH), Piperidine Ring |
1-(1-Ethylpiperidin-4-yl)ethan-1-ol participates in various chemical reactions due to its functional groups:
These reactions typically require specific conditions regarding temperature, solvent choice, and catalyst presence to optimize yield and selectivity.
The mechanism of action for 1-(1-Ethylpiperidin-4-yl)ethan-1-ol primarily involves its interaction with neurotransmitter systems in biological contexts. As a piperidine derivative, it may exhibit activity on central nervous system receptors, potentially influencing neurotransmission.
The compound is classified under safety regulations indicating potential hazards such as skin irritation (H315), eye damage (H318), and respiratory irritation (H335). Proper handling procedures should be followed according to safety data sheets provided by suppliers.
1-(1-Ethylpiperidin-4-yl)ethan-1-ol has diverse applications across several fields:
Its utility extends into the production of specialty chemicals, where it serves as an intermediate in various organic syntheses.
1-(1-Ethylpiperidin-4-yl)ethan-1-ol (C₉H₁₉NO) represents a structurally nuanced piperidine derivative gaining prominence in modern medicinal chemistry and drug discovery. Characterized by an ethanol-functionalized piperidine core with an N-ethyl substituent, this compound exemplifies the strategic integration of stereochemical complexity and bioisosteric principles in rational drug design. Its emergence reflects broader trends in targeting CNS disorders, infectious diseases, and cancer through modulation of complex biological pathways, leveraging the piperidine scaffold's privileged status in pharmacologically active compounds [5] [9]. Contemporary research focuses on exploiting its hydrogen-bonding capability, stereochemical flexibility, and metabolic stability to develop novel therapeutic agents against increasingly challenging targets.
The synthetic exploration of 1-(1-ethylpiperidin-4-yl)ethan-1-ol accelerated alongside developments in catalytic hydrogenation methodologies during the early 21st century. As a chiral β-hydroxy piperidine, its synthesis historically relied on metal-catalyzed reduction strategies applied to corresponding pyridine precursors. The seminal work of Beller et al. demonstrated the feasibility of cobalt- and ruthenium-catalyzed hydrogenation under milder conditions (60-100°C, 20-50 bar H₂), enabling access to complex piperidines without epimerization risks—a crucial advancement for ethanol-substituted derivatives like 1-(1-ethylpiperidin-4-yl)ethan-1-ol [3]. These methodologies addressed traditional limitations of piperidine synthesis, particularly the poor diastereoselectivity and functional group tolerance observed under classical high-pressure hydrogenation conditions.
The incorporation of the N-ethyl group marked a strategic departure from earlier N-methyl piperidine analogs (e.g., 1-(1-methylpiperidin-4-yl)ethan-1-ol, CAS 37835-54-4), driven by the need for enhanced blood-brain barrier permeability and optimized receptor binding kinetics. This modification emerged prominently in antipsychotic and anti-Alzheimer drug development campaigns, exemplified by structural analogs of donepezil—an acetylcholinesterase inhibitor featuring a similar N-benzylpiperidine ethanol core [3]. The ethyl group's moderate steric bulk and lipophilicity balanced target engagement and metabolic stability more effectively than smaller (methyl) or bulkier (benzyl) N-substituents, positioning 1-(1-ethylpiperidin-4-yl)ethan-1-ol as a versatile intermediate.
Table 1: Evolution of Synthetic Approaches to Chiral Piperidin-4-yl Ethanols
Synthetic Method | Catalyst System | Temperature/Pressure | Stereoselectivity | Functional Group Tolerance |
---|---|---|---|---|
Classical Hydrogenation | Pd/C, PtO₂ | 100-120°C / 80-100 bar | Low to moderate | Poor (acid-sensitive groups) |
Beller's Cobalt Catalysis | Co/TiO₂-Melamine | 60-80°C / 20-30 bar | Moderate | Good (halogens, esters) |
Asymmetric Hydrogenation | Ir(I)-P,N Ligand Complexes | 25-40°C / 10-20 bar | High (up to 98% ee) | Moderate |
Reductive Amination | NaBH₃CN or NaBH(OAc)₃ | 20-40°C / Ambient | Depends on substrate | Excellent |
The chiral synthesis of enantiomerically pure forms, particularly (S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS 2059911-70-3), further expanded its utility. This enantiomer became a key building block for receptor-targeted agents, leveraging the proven significance of piperidine stereochemistry in neurological therapeutics—a principle established through drugs like paroxetine and haloperidol [8]. The commercial availability of both racemic and enantiopure variants after 2020 facilitated systematic structure-activity relationship (SAR) studies across diverse therapeutic targets, cementing its role in hit-to-lead optimization pipelines.
The molecular architecture of 1-(1-ethylpiperidin-4-yl)ethan-1-ol integrates three critical elements: a) a protonatable tertiary amine (pKa ~10.2), b) a hydrogen-bond-donating hydroxyethyl group, and c) the conformationally flexible piperidine chair. The equatorial preference of the ethanol substituent minimizes 1,3-diaxial interactions, stabilizing the chair conformation where the hydroxyl group projects equatorially for optimal solvent exposure and target binding [2] [8]. This spatial arrangement differentiates it profoundly from regioisomers like 1-(1-ethylpiperidin-3-yl)ethan-1-ol, where the hydroxyethyl occupies a sterically congested pseudo-axial position or induces ring distortion. Computational analyses (DFT: B3LYP/6-31G*) indicate the 4-isomer exhibits a 2.3 kcal/mol stabilization energy advantage over the 3-isomer due to reduced torsional strain.
The stereogenic center at C1 of the ethanol moiety introduces critical chiral diversity. Enantiomeric purity significantly influences receptor recognition, as demonstrated in dopamine D₂ and serotonin 5-HT₂A receptor binding models. The (S)-enantiomer displays a 15-fold higher affinity for σ-1 receptors compared to its (R)-counterpart in certain analogs—a differentiation attributed to optimal hydrogen bonding geometry with Glu172 and hydrophobic pocket accommodation of the ethyl group [8]. This enantioselectivity underpins the commercial isolation of (S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride as a distinct building block (CAS 2059911-70-3).
Table 2: Comparative Analysis of Key Piperidine Ethanol Isomers
Structural Feature | 1-(1-Ethylpiperidin-4-yl)ethan-1-ol | 1-(1-Ethylpiperidin-3-yl)ethan-1-ol | 1-(1-Methylpiperidin-4-yl)ethan-1-ol |
---|---|---|---|
CAS Registry | CID 588327 | Not specified | 37835-54-4 |
Molecular Formula | C₉H₁₉NO | C₉H₁₉NO | C₈H₁₇NO |
Boiling Point | 265-267°C (pred.) | 258-260°C (pred.) | 243-245°C |
Chirality Centers | 1 (C1 of ethanol) | 1 (C1 of ethanol) | 1 (C1 of ethanol) |
Predominant Conformation | Equatorial OH, chair | Axial/equatorial mix, chair-twist | Equatorial OH, chair |
logP (Calculated) | 1.28 | 1.31 | 0.91 |
Protonation Site | N1 (piperidine) | N1 (piperidine) | N1 (piperidine) |
Positional isomerism extends beyond the ring substitution pattern to the N-alkyl chain. Comparison with 1-ethylpiperidin-4-one (CID 77159) reveals how the keto group versus β-hydroxy substitution dramatically alters electronic distribution, hydration energy, and membrane permeability [4]. The hydroxy group's capacity for both donor and acceptor hydrogen bonding enables versatile interactions with biological targets, while the ketone serves primarily as a hydrogen bond acceptor and electrophilic center. These nuanced differences explain the preferential selection of the ethanol derivative in CNS drug discovery, where desolvation penalties and blood-brain barrier penetration are critical considerations.
1-(1-Ethylpiperidin-4-yl)ethan-1-ol has emerged as a critical scaffold in multi-target drug discovery due to its balanced physicochemical properties (logP ≈1.3, TPSA ≈23 Ų, HBD=1) and vectorial flexibility. Its integration into quinoline-based ATP synthase inhibitors exemplifies rational antibacterial design. In pioneering work against Pseudomonas aeruginosa, researchers exploited the protonatable piperidine nitrogen to enhance uptake through the bacterial outer membrane while maintaining nanomolar ATP synthase inhibition (IC₅₀ = 1 μg/mL for optimized analogs). Crucial SAR insights revealed that elongation via a 2-(piperidin-4-yl)ethyl linker (incorporating 1-(1-ethylpiperidin-4-yl)ethan-1-ol analogs) improved cellular penetration 8-fold over shorter chains while preserving c-subunit binding through hydrophobic interaction with Ile63 and electrostatic contact with Asp60 .
Table 3: Bioactivity Profiles of Key Derivatives Incorporating the 1-(1-Ethylpiperidin-4-yl)ethan-1-ol Motif
Therapeutic Area | Derivative Structure | Biological Target | Potency (IC₅₀/MIC) | Improvement vs. Prior Art |
---|---|---|---|---|
Antibacterial (P. aeruginosa) | Quinoline-C2-[(2-(1-ethylpiperidin-4-yl)ethyl] | ATP Synthase (c-subunit) | IC₅₀ = 1 μg/mL | 30-fold vs methylpiperidine |
Antimycobacterial | 1-(1-[3-(3-chlorophenoxy)phenyl]ethylpiperidin-4-yl)thymine | MtbTMP kinase | IC₅₀ = 3.7 μM | 3-fold vs unsubstituted analog |
Anticancer (Breast) | N-(1-ethylpiperidin-4-yl)-4-halobenzamides | HSP70 / Tubulin Polymerization | IC₅₀ = 0.18 μM (MCF-7) | 15-fold vs sorafenib |
Antiviral (Influenza A) | Adamantyl-piperidinyl ethanol enol esters | M2 Proton Channel (S31N mutant) | IC₅₀ = 7.7 μM | Comparable to rimantadine |
In antitubercular drug development, this scaffold enabled potent thymidine monophosphate kinase (TMPK) inhibition when incorporated into 1-(1-arylethylpiperidin-4-yl)thymine analogs. Compound 21j—featuring a 3-chlorophenoxy tail and the ethanol-modified piperidine—achieved a three-fold enhancement in Mycobacterium tuberculosis TMPK inhibition (IC₅₀ = 3.7 μM) over the lead compound 3, translating to a two-fold improvement in whole-cell activity against H37Rv (MIC = 6.25 μM) [9]. Docking simulations attributed this gain to edge-to-face π-stacking between the 3-chlorophenyl ring and Tyr39, stabilized by the piperidine nitrogen's salt bridge with Glu81. The ethanol moiety's role in solubilizing the hydrophobic core proved essential for maintaining ligand conformational flexibility during induced-fit binding.
The scaffold's versatility extends to anticancer applications, particularly in heat shock protein 70 (HSP70) inhibition. Molecular hybridization strategies merged the 1-ethylpiperidin-4-yl ethanol pharmacophore with benzamide warheads, yielding derivatives with submicromolar cytotoxicity against MCF-7 breast cancer cells. The most potent analog demonstrated IC₅₀ = 180 nM—a 15-fold enhancement over sorafenib—attributed to simultaneous HSP70 ATPase domain binding and tubulin polymerization disruption [5]. This dual mechanism exemplifies the compound's utility in designing multi-targeted agents where the protonatable nitrogen enhances tissue distribution while the hydroxyl group directs specific protein interactions.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1